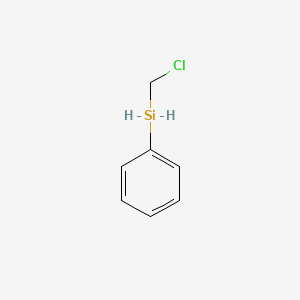

Chloromethyl(phenyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClSi/c8-6-9-7-4-2-1-3-5-7/h1-5H,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLMBGPPYKWWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH2]CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Versatility of Chloromethyl(phenyl)silane

An In-Depth Technical Guide to the Synthesis of Chloromethyl(phenyl)silane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthesis mechanisms for this compound. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility. We will explore the most prevalent laboratory-scale methodologies, contrast them with industrial production routes, and provide detailed, self-validating protocols.

This compound and its derivatives are valuable organosilicon compounds that serve as crucial intermediates in a wide array of applications. Their unique bifunctionality—possessing both a reactive chloromethyl group and a silicon center modifiable with phenyl groups—makes them powerful tools in organic synthesis and materials science.[1] The chloromethyl group can participate in nucleophilic substitution reactions, while the Si-Cl bond (in precursor molecules) allows for the introduction of the phenyl group. This structure is leveraged in the production of advanced silicone polymers, enhancing thermal stability and mechanical strength in sealants, adhesives, and coatings.[1] Furthermore, these compounds act as coupling agents, forming durable bonds between organic and inorganic materials, a critical function in composite materials and for surface modification.[2] In drug development, the incorporation of bulky, lipophilic silyl moieties can significantly alter a molecule's pharmacokinetic properties, such as membrane permeability and protein binding.[3]

Primary Laboratory Synthesis: The Grignard Reaction Route

For laboratory and research-scale synthesis, the Grignard reaction is the most established and reliable method for producing this compound.[4] This pathway offers high yields and excellent control over the final product structure. The core of this method is a nucleophilic substitution at the silicon center of a chloromethyl-substituted chlorosilane using a phenyl Grignard reagent, such as phenylmagnesium bromide.[4]

Core Mechanism and Scientific Rationale

The reaction proceeds by the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent (PhMgBr) on the electrophilic silicon atom of a suitable precursor, like chloro(chloromethyl)dimethylsilane or chloromethyltrichlorosilane. The highly polarized carbon-magnesium bond in the Grignard reagent makes the phenyl group a potent nucleophile. Each addition of a phenyl group displaces a chloride ion from the silicon atom.

General Reaction Scheme: ClCH₂Si(CH₃)₂Cl + PhMgBr → ClCH₂Si(CH₃)₂Ph + MgBrCl

The choice of starting material dictates the stoichiometry. For instance, starting with chloromethyltrichlorosilane would require three equivalents of the Grignard reagent to yield (chloromethyl)triphenylsilane. The selection of an ether-based solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), is critical. These solvents stabilize the Grignard reagent through coordination with the magnesium atom, preventing its decomposition and precipitation while facilitating its formation and reactivity. The reaction is performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) because Grignard reagents are strong bases that react violently with protic solvents like water, which would quench the reagent and halt the desired reaction.[3]

Visualization: Grignard Synthesis Workflow

Caption: Workflow for the laboratory synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a well-documented procedure for the analogous (chloromethyl)dimethylphenylsilane and is a reliable template.[5]

Materials:

-

Chloro(chloromethyl)dimethylsilane

-

Phenylmagnesium bromide (e.g., 1.0 M solution in THF)

-

Anhydrous 1,4-dioxane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked, round-bottomed flask, flame-dried

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Under an inert atmosphere, add chloro(chloromethyl)dimethylsilane (1.0 equiv) to the three-necked flask via the dropping funnel. Add anhydrous 1,4-dioxane (approx. 4 mL per 10 mmol of silane).

-

Cooling: Cool the mixture in an ice/water bath for 10-15 minutes with stirring.

-

Grignard Addition: Transfer phenylmagnesium bromide (1.2 equiv) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the cooled silane mixture over 30-40 minutes. A gentle exotherm and the formation of white salts (MgBrCl) will be observed.[5]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Washing and Drying: Combine all organic layers and wash them with brine. Dry the combined organic phase over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure chloromethyl(dimethyl)phenylsilane as a clear, colorless liquid.[4][5]

Data Summary: Grignard Reaction Parameters

| Parameter | Value / Condition | Rationale / Comment |

| Starting Silane | Chloro(chloromethyl)dimethylsilane | Provides the chloromethyl and dimethylsilyl backbone. |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Acts as the phenyl nucleophile. |

| Stoichiometry | 1.2 equivalents of PhMgBr | A slight excess ensures complete consumption of the starting silane. |

| Solvent | Tetrahydrofuran (THF) / 1,4-Dioxane | Anhydrous ether solvent is essential to stabilize the Grignard reagent. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm; warming ensures completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the highly reactive Grignard reagent by air/moisture. |

| Typical Yield | 80-85% | This method is highly efficient for laboratory-scale preparations.[5] |

Alternative Route: Free-Radical Chlorination of Phenyl(methyl)silanes

An alternative strategy involves the direct chlorination of a methyl group on a pre-existing phenyl-substituted silane, such as dimethylphenylsilane. This is a free-radical substitution reaction, typically initiated by UV light or a chemical radical initiator.

Mechanism and Selectivity Challenges

This reaction proceeds via a classic free-radical chain mechanism:

-

Initiation: The initiator (e.g., benzoyl peroxide or azobisisobutyronitrile, AIBN) decomposes upon heating to form free radicals.

-

Propagation: A radical abstracts a hydrogen atom from the methyl group on the silane, creating a silylmethyl radical. This radical then reacts with a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) to form the desired product and a new chain-carrying radical.

-

Termination: Two radicals combine to terminate the chain.

The primary challenge of this method is controlling selectivity. The chloromethyl group formed is reactive, and the remaining hydrogen atoms can be substituted further, leading to the formation of undesired di- and trichloromethyl byproducts. This over-halogenation makes purification difficult due to the close boiling points of the products.

Causality in Protocol Design: To achieve optimal yields of the monochlorinated product, experimental parameters must be carefully controlled. The choice of initiator is critical; studies have shown that AIBN may be more suitable for producing chloro(chloromethyl)dimethylsilane, while benzoyl peroxide is preferred for dichloro(chloromethyl)methylsilane. The reaction is often run without a solvent (neat) and with a specific molar ratio of reactants (typically 1:1) to minimize side reactions. Reaction time is also a key variable; insufficient time leads to low conversion, while prolonged heating can increase the formation of polychlorinated products.

Visualization: Free-Radical Chlorination Mechanism

Caption: Free-radical chain mechanism for the chlorination of a methylsilane.

Industrial Context: The Direct Process (Müller-Rochow)

On an industrial scale, organosilicon compounds are primarily produced via the Direct Process, also known as the Müller-Rochow process.[6][7] This method involves the copper-catalyzed reaction of an alkyl or aryl halide with elemental silicon at high temperatures (250–350 °C) in a fluidized bed reactor.[7][8]

Reaction: Si + CH₃Cl + C₆H₅Cl --(Cu catalyst, ~300°C)--> Mixture of (CH₃)ₓ(C₆H₅)ᵧSiClₓ

While this process is highly economical for producing simple bulk chlorosilanes like dimethyldichlorosilane, it is not a selective method for synthesizing a specific functionalized molecule like this compound directly.[9][10] The reaction yields a complex mixture of products that must be separated by extensive fractional distillation. The direct synthesis of phenylchlorosilanes is also possible using chlorobenzene, but achieving the desired chloromethyl functionality in a single step with high selectivity is not feasible with this method.[6] Therefore, the Direct Process is best understood as the source of the basic chlorosilane building blocks that are then functionalized using more precise methods like the Grignard reaction.

Visualization: The Direct Process Overview

Caption: High-level overview of the industrial Müller-Rochow Direct Process.

Conclusion

The synthesis of this compound can be approached through several mechanistic pathways, each with distinct advantages and applications. For the researcher requiring high purity, excellent yield, and structural control, the Grignard reaction stands as the superior and most practical choice for laboratory-scale synthesis. Its mechanism is well-understood, and the protocol is robust and adaptable. The free-radical chlorination of a methylphenylsilane offers a viable, albeit more challenging, alternative where precise control of reaction conditions is paramount to mitigate the formation of undesirable byproducts. Finally, while the Müller-Rochow Direct Process is the cornerstone of industrial organosilane production, its lack of selectivity makes it unsuitable for the direct synthesis of this specific functionalized silane, instead providing the foundational precursors for more targeted synthetic routes. Understanding the causality and limitations of each method is key to selecting the appropriate pathway for any given research or development objective.

References

-

The Müller-Rochow synthesis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal. Retrieved February 8, 2024, from [Link]

-

Direct Synthesis of Silicon Compounds. (2023). Encyclopedia.pub. Retrieved February 8, 2024, from [Link]

- Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction. (2015). Google Patents.

-

Preparation of Chloromethyl(ethoxy)methyl(phenyl)silane. (n.d.). PrepChem.com. Retrieved February 8, 2024, from [Link]

- Process and equipment for preparing chloromethyl chlorosilane by gas-phase chlorination. (2001). Google Patents.

-

Advanced Modeling of Mueller-Rochow Synthesis. (n.d.). NTNU. Retrieved February 8, 2024, from [Link]

-

Saxena, A. K., Sachar, S. C., Maya, & Nasim, M. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemical Technology, 1, 241-244. Retrieved from [Link]

-

Müller-Rochow Silane Synthesis Optimization. (n.d.). Scribd. Retrieved February 8, 2024, from [Link]

-

((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. (n.d.). Gelest, Inc. Retrieved February 8, 2024, from [Link]

-

Organosilicon chemistry. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

-

Chemical Synthesis | Chloro Silanes and Silane Intermediates. (n.d.). Co-Formula. Retrieved February 8, 2024, from [Link]

-

Murakami, K., Yorimitsu, H., & Oshima, K. (2011). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses, 88, 95-102. Retrieved from [Link]

-

Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry. Retrieved from [Link]

- Grignard processes with improved yields of diphenylchlorosilanes as products. (2008). Google Patents.

-

Direct process. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

-

Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed. Retrieved from [Link]

-

Synthesis of polymethylphenylsilane and its chloromethylation. (2009). ResearchGate. Retrieved from [Link]

-

Chlorosilane. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE - Gelest, Inc. [gelest.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. ntnu.no [ntnu.no]

- 8. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 9. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 10. Direct process - Wikipedia [en.wikipedia.org]

Hydrolytic Processing of Chloromethyl(phenyl)silanes: A Mechanistic and Practical Guide

Executive Summary

The hydrolysis of Chloromethyl(phenyl)silanes —specifically the monomeric precursors (Chloromethyl)phenyldichlorosilane (

This guide moves beyond basic textbook definitions to provide a field-validated protocol for the controlled hydrolysis and condensation of these silanes. It focuses on the selective cleavage of silicon-heteroatom bonds (

Part 1: Molecular Architecture & Reactivity Profile

To control the reaction, one must understand the bond energy landscape. The molecule contains two distinct "chlorine" environments with vastly different hydrolytic stabilities.

The Dual-Reactivity Paradox

| Bond Type | Bond Energy (approx.) | Hydrolytic Half-Life ( | Reactivity Driver |

| Silicon-Chlorine ( | 400 kJ/mol (strong but labile) | < 1 second (uncatalyzed) | High polarity of Si-Cl; Si has empty d-orbitals accepting nucleophiles. |

| Carbon-Chlorine ( | 340 kJ/mol | Years (neutral pH) | Kinetic barrier; requires strong nucleophiles/catalysts to cleave. |

| Silicon-Phenyl ( | ~310 kJ/mol | Stable under hydrolysis | Steric shielding; provides thermal stability and refractive index modulation. |

The Chemist’s Challenge: The hydrolysis of the

-

Uncontrolled Condensation: Formation of insoluble gels (T-resins) rather than defined oils.

-

Cyclic Formation: Preference for cyclic trimers/tetramers over linear chains due to the "back-biting" mechanism.

Part 2: Thermodynamics & Kinetics of Hydrolysis

The hydrolysis proceeds via an

The Mechanism (Graphviz Visualization)

The following diagram illustrates the pathway from the chlorosilane monomer to the linear siloxane, highlighting the critical intermediate states.

Figure 1: Mechanistic pathway of Chloromethyl(phenyl)dichlorosilane hydrolysis. Note the competition between linear growth and cyclization at the condensation stage.

Steric Influence of the Phenyl Group

The phenyl group attached to the silicon atom acts as a "molecular umbrella."

-

Effect: It retards the rate of condensation compared to dimethylsilanes.

-

Result: This allows for better control over molecular weight distribution (MWD). However, it also increases the tendency to form cyclic species (like cis/trans trisiloxanes) because the bulky phenyl groups prefer to minimize steric clash in a ring structure rather than a crowded linear chain.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesize

Safety Warning: Chlorosilanes react violently with moisture, releasing toxic HCl gas. All operations must be performed in a fume hood.

Materials & Equipment

-

Precursor: (Chloromethyl)phenyldichlorosilane (CAS: 42505-43-7) or similar.

-

Solvent: Diethyl ether or THF (stabilizes silanols via hydrogen bonding).

-

Quench Medium: Sodium bicarbonate (

) saturated ice water. -

Equipment: Schlenk line, addition funnel with pressure equalization, mechanical stirrer.

Step-by-Step Methodology

Step 1: System Preparation (Inerting)

-

Flame-dry a 3-neck round-bottom flask under vacuum.

-

Backfill with dry Nitrogen (

) or Argon. -

Validation: Ensure the internal thermometer reads < 25°C before solvent addition.

Step 2: Solvation & Cooling

-

Dissolve 0.1 mol of (Chloromethyl)phenyldichlorosilane in 100 mL of dry Diethyl Ether.

-

Cool the solution to 0°C to -5°C using an ice/salt bath.

-

Why? Low temperature suppresses the condensation rate, allowing the hydrolysis to complete first. This prevents "gelation" where crosslinking occurs before all chlorines are removed.

-

Step 3: Hydrolysis (The Critical Step)

-

Prepare a stoichiometric excess of water (0.3 mol) mixed with 20 mL THF.

-

Add dropwise over 30 minutes.

-

Observation: Vigorous fuming (HCl generation) will occur.

-

Control Point: Maintain internal temperature < 5°C. If temp spikes, stop addition.

-

-

Acid Scavenging (Optional but Recommended): For sensitive applications, add Pyridine or Triethylamine (0.22 mol) to the ether phase before water addition to capture HCl as a salt.

Step 4: Phase Separation & Neutralization

-

Transfer mixture to a separatory funnel.

-

Wash the organic layer 3x with cold water until the aqueous phase pH is neutral (pH 6-7).

-

Self-Validation: If the organic layer is cloudy, water is still entrained. Dry over

until clear.

-

Step 5: Condensation / Stripping

-

Remove solvent under reduced pressure (Rotovap) at 40°C.

-

To drive molecular weight up (linearization), heat the resulting oil to 80°C under high vacuum (0.1 mmHg) for 2 hours.

Part 4: Characterization & Data Interpretation

Successful synthesis is confirmed not just by what is present, but by what is absent (e.g., Si-Cl bonds).

NMR Fingerprinting

| Nucleus | Chemical Shift ( | Assignment | Diagnostic Value |

| 2.8 - 3.0 (s) | Confirms integrity of chloromethyl group. | ||

| 7.2 - 7.6 (m) | Integration ratio of Ph vs | ||

| -32 to -35 | Main chain signal. | ||

| -20 to -25 | Impurity check. High intensity here indicates "back-biting." |

Molecular Weight Determination (GPC)

-

Standard: Polystyrene standards are inaccurate for silicones due to different hydrodynamic volumes. Use Polystyrene-equivalent values with a correction factor or Light Scattering detection.

-

Target:

2,000 - 10,000 g/mol is typical for this protocol.

Part 5: Applications in Drug Development

The utility of this polymer lies in the Chloromethyl group, which serves as an electrophilic "anchor."

Post-Polymerization Modification (PPM)

The

-

Quaternary Ammonium Formation: Reaction with tertiary amines creates biocidal silicone coatings.

-

Drug Conjugation: Covalent attachment of drug molecules via a stable thioether linkage (using a thiol-drug).

Figure 2: Functionalization pathway for converting the chloromethyl-silicone into a bioactive material.

References

-

Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.[1]

-

Gelest, Inc. (2021). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures.

-

Brochier Salon, M. C., & Belgacem, M. N. (2010).[2] "Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents." Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 240–254.[2] [2]

-

Jones, R. G., et al. (2013). Silicon-Containing Polymers: The Science and Technology of Their Synthesis and Applications. Springer.

Sources

Physical Properties and Synthetic Utility of Chloro(methyl)phenylsilane

This guide provides an in-depth technical analysis of Chloro(methyl)phenylsilane , a pivotal organosilicon reagent.

Executive Summary

Chloro(methyl)phenylsilane (CAS 1631-82-9) is a versatile, bifunctional organosilicon building block characterized by the presence of a hydrolyzable silicon-chlorine (Si–Cl) bond and a reactive silicon-hydrogen (Si–H) bond. In drug development, it serves as a critical intermediate for introducing silyl linkers, synthesizing chiral silicon bioisosteres, and modifying surface properties of biomedical devices.

This guide addresses a common nomenclature ambiguity: while often loosely referred to as "chloromethyl(phenyl)silane," this specific reagent (

Chemical Identity & Structural Analysis

The molecule features a central silicon atom bonded to four distinct groups: a phenyl ring, a methyl group, a hydrogen atom, and a chlorine atom. This constitution renders the silicon center chiral , making the racemic commercial material a precursor for stereoselective synthesis strategies.

Nomenclature & Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | Chloro(methyl)phenylsilane | Preferred nomenclature |

| Common Synonyms | Methylphenylchlorosilane; Chloromethylphenylsilane (ambiguous) | Note: "Chloromethyl" often implies a |

| CAS Registry Number | 1631-82-9 | Unique identifier |

| Linear Formula | Highlights Si-H and Si-Cl functionality | |

| SMILES | Cc1ccccc1 | Useful for chemoinformatics |

| Molecular Weight | 156.68 g/mol |

Stereochemical Implications

Because the silicon atom is bonded to four different substituents (

Physical Properties Matrix

The following data aggregates experimental values from authoritative sources (NIST, Sigma-Aldrich).

| Property | Value | Conditions / Notes |

| Physical State | Liquid | Clear, colorless to pale yellow |

| Boiling Point (Atm) | 176 °C | Standard atmospheric pressure [1] |

| Boiling Point (Red.) | 113 °C | Likely at ~20-30 mmHg (often cited without pressure in COAs) [2] |

| Density | 1.043 g/mL | At 25 °C [2] |

| Refractive Index ( | 1.515 | At 20 °C [2] |

| Flash Point | 62 °C (143 °F) | Closed Cup; Combustible Liquid [2] |

| Hydrolytic Stability | Unstable | Rapidly hydrolyzes to form siloxanes and HCl |

| Solubility | Reacts with water | Soluble in aprotic solvents (THF, Toluene, DCM, Hexane) |

Scientist’s Note: The discrepancy in boiling points (113 °C vs. 176 °C) in literature often stems from vacuum distillation data being reported without pressure specification. For process design, rely on 176 °C as the atmospheric baseline.

Spectroscopic Characterization

Rapid identification of Chloro(methyl)phenylsilane is achieved via NMR and IR spectroscopy, leveraging the distinct signatures of the Si–H and Si–Cl bonds.

-

-NMR (CDCl3):

-

0.7–0.8 ppm: Doublet/Multiplet (

- 5.3–5.5 ppm: Distinctive Si–H signal (often splits due to coupling with Me).

- 7.3–7.7 ppm: Phenyl aromatic protons.

-

0.7–0.8 ppm: Doublet/Multiplet (

-

-NMR:

-

Typically appears in the range of -10 to +10 ppm , dependent on solvent and concentration. The Si-Cl bond deshields the nucleus relative to alkylsilanes.

-

-

FT-IR:

- ~2150–2200 cm⁻¹: Strong, sharp Si–H stretching vibration . This is the diagnostic peak for monitoring reaction progress (e.g., disappearance during hydrosilylation).

Synthetic Utility & Reactivity Profile

Chloro(methyl)phenylsilane acts as a "linchpin" reagent due to its orthogonal reactivity:

-

Electrophilic Substitution (Si–Cl): Reacts with nucleophiles (Grignard, Organolithium, Alcohols).

-

Hydrosilylation (Si–H): Adds across alkenes/alkynes under metal catalysis (Pt, Rh).

Reactivity Workflow Diagram

Figure 1: Orthogonal reactivity pathways. The Si-Cl bond is typically addressed first for substitution, while the Si-H bond is reserved for subsequent coupling.

Key Protocols in Drug Discovery

A. Synthesis of Chiral Silicon Bioisosteres

The Si–Cl bond is highly susceptible to

-

Protocol: Dissolve Chloro(methyl)phenylsilane in anhydrous THF at -78 °C.

-

Addition: Slowly add Organolithium (R-Li) or Grignard (R-MgX).

-

Mechanism: The nucleophile displaces Chloride with inversion of configuration (if starting from enantiopure material) or forms a racemic silyl hydride.

-

Outcome: Yields

, a tertiary silane ready for late-stage hydrosilylation.

B. Hydrosilylation (Linker Installation)

-

Protocol: Combine Chloro(methyl)phenylsilane with a terminal alkene (drug precursor).

-

Catalyst: Add Karstedt’s catalyst (Pt(0)) or

(Speier’s catalyst). -

Conditions: Heat to 60–80 °C.

-

Observation: Monitor the disappearance of the Si–H peak (~2150 cm⁻¹) via IR.

-

Result: A chlorosilyl-functionalized linker (

) capable of further coupling with alcohols or amines.

Handling, Safety & Storage

Hazard Classification:

-

Corrosive (Skin Corr. 1B): Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts violently with water to release Hydrogen Chloride (HCl) gas.

Storage Protocol (Self-Validating):

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Container: Use septum-sealed glass or stainless steel cylinders. Do not use standard caps that may degrade under HCl fumes.

-

Temperature: Refrigeration (2–8 °C) is recommended to minimize vapor pressure and degradation, though it is stable at room temperature if dry.

-

Validation: Before use, check for "fuming" upon exposure to air. Fuming indicates active Si-Cl bonds reacting with atmospheric moisture. If the liquid is cloudy or contains precipitate (siloxanes), purity is compromised.

References

-

NIST Mass Spectrometry Data Center. "Silane, chloro(methyl)phenyl-." NIST Chemistry WebBook, SRD 69. [Link][1]

-

PubChem. "Chloro(methyl)phenylsilane Compound Summary." National Library of Medicine. [Link]

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Guides. [Link]

Sources

Navigating the Synthesis and Application of Chloro(methyl)phenylsilane: A Technical Guide

An introductory note on nomenclature: In the field of organosilicon chemistry, precision in naming is paramount. The compound of focus in this guide is systematically named Chloro(methyl)phenylsilane, corresponding to the CAS Number 1631-82-9.[1][2][3] It is important for researchers to note that this name is sometimes used interchangeably with "Chloromethyl(phenyl)silane" in commercial listings, which can lead to ambiguity. The key structural feature of the compound discussed herein is a chlorine atom directly bonded to the silicon center, alongside a methyl and a phenyl group.

This guide provides a comprehensive technical overview of Chloro(methyl)phenylsilane, designed to equip researchers, chemists, and drug development professionals with the essential knowledge for its effective and safe utilization. We will delve into its physicochemical characteristics, reactivity, synthesis, and key applications, grounded in established scientific principles.

Core Chemical Identity and Physical Properties

Chloro(methyl)phenylsilane is a versatile organosilicon compound characterized by a chiral silicon center bonded to four different substituents: a phenyl group, a methyl group, a hydrogen atom, and a reactive chlorine atom. This structure makes it a valuable precursor in stereoselective synthesis.

1.1. Key Identifiers and Properties

A foundational understanding of the physical and chemical properties of Chloro(methyl)phenylsilane is crucial for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1631-82-9 | [1][2][3] |

| Molecular Formula | C₇H₉ClSi | [1] |

| Molecular Weight | 156.68 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 113 °C | |

| Density | 1.043 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.515 | |

| Flash Point | 62 °C (143.6 °F) - closed cup | [2] |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. |

Expert Insight: The reactivity with water is a critical handling parameter. The silicon-chlorine bond is highly susceptible to hydrolysis, which leads to the formation of silanols and hydrochloric acid. Therefore, all manipulations must be conducted under strictly anhydrous and inert conditions (e.g., using a nitrogen or argon atmosphere) to maintain the integrity of the compound and the success of subsequent reactions.

Synthesis and Reactivity Profile

The synthetic utility of Chloro(methyl)phenylsilane is primarily dictated by the reactivity of the silicon-chlorine bond.

2.1. Synthesis Pathway

While commercially available, understanding the synthesis of Chloro(methyl)phenylsilane provides valuable context for its chemistry. A common synthetic route involves the reaction of dichloromethylphenylsilane with a suitable reducing agent.

Caption: General synthesis of Chloro(methyl)phenylsilane.

2.2. Reactivity at the Silicon Center

The core of Chloro(methyl)phenylsilane's reactivity lies in the polar Si-Cl bond. The silicon atom is electrophilic, making it a target for nucleophilic attack. This reactivity allows for the substitution of the chlorine atom with a wide variety of nucleophiles, including organometallic reagents, alkoxides, and amines.

Sources

An In-depth Technical Guide to the Gas-Phase Chlorination of Methylphenylsilane

Abstract

This technical guide provides a comprehensive overview of the gas-phase chlorination of methylphenylsilane, a critical process for the synthesis of valuable organosilicon intermediates. These intermediates are foundational in the development of advanced materials and pharmaceuticals. This document is intended for researchers, chemists, and professionals in drug development and materials science. It delves into the underlying free-radical reaction mechanism, explores the critical parameters influencing product selectivity, presents detailed experimental protocols, and outlines robust analytical and safety procedures. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an essential resource for the successful and safe execution of this important transformation.

Introduction: Strategic Importance of Chlorinated Methylphenylsilanes

Methylphenylsilane and its chlorinated derivatives are pivotal precursors in the synthesis of a wide array of organosilicon compounds. The introduction of a chlorine atom onto the methyl group via gas-phase chlorination imparts a reactive handle for further functionalization, opening avenues to novel polymers, cross-linking agents, and complex molecular architectures. These chlorinated silanes are particularly valuable in the production of silicones, resins, and elastomers. The controlled, selective chlorination of the methyl group, while preserving the integrity of the phenyl ring and the silicon center, is paramount for the utility of this process.

This guide will provide a detailed exploration of the gas-phase approach to this reaction, emphasizing the scientific principles that govern its outcome. We will dissect the free-radical chain mechanism, offering insights into how experimental conditions can be manipulated to achieve desired product distributions. Furthermore, this document provides actionable protocols and safety guidelines to ensure both the efficiency and the well-being of the research personnel.

The Heart of the Matter: Unraveling the Reaction Mechanism

The gas-phase chlorination of methylphenylsilane proceeds via a classic free-radical chain reaction. This process is typically initiated by photochemical or thermal energy to generate chlorine radicals. The reaction can be conceptually broken down into three key stages: initiation, propagation, and termination.

Initiation: The Spark that Ignites the Reaction

The reaction is initiated by the homolytic cleavage of the chlorine-chlorine bond to generate two chlorine radicals (Cl•). This step requires an external energy source, most commonly ultraviolet (UV) or visible light.

Cl₂ + hν → 2 Cl•

The choice of wavelength and intensity of the light source is a critical parameter that can influence the reaction rate and selectivity.

Propagation: The Chain Reaction Unfolds

The highly reactive chlorine radical then abstracts a hydrogen atom from the methyl group of methylphenylsilane. This is the rate-determining step and results in the formation of a resonance-stabilized phenylsilylmethyl radical and a molecule of hydrogen chloride (HCl).

C₆H₅SiH₂(CH₃) + Cl• → C₆H₅SiH₂(CH₂•) + HCl

The resulting phenylsilylmethyl radical then reacts with a molecule of chlorine to yield the desired product, (chloromethyl)phenylsilane, and a new chlorine radical, which can then participate in another propagation cycle.

C₆H₅SiH₂(CH₂•) + Cl₂ → C₆H₅SiH₂(CH₂Cl) + Cl•

This chain reaction continues until one of the termination steps occurs.

Termination: Bringing the Reaction to a Close

The chain reaction is terminated when two radicals combine to form a stable, non-radical species. Several termination pathways are possible:

-

2 Cl• → Cl₂

-

C₆H₅SiH₂(CH₂•) + Cl• → C₆H₅SiH₂(CH₂Cl)

-

2 C₆H₅SiH₂(CH₂•) → C₆H₅SiH₂(CH₂) - (CH₂)SiH₂(C₆H₅)

The concentration of radicals at any given time is very low, making termination events less frequent than propagation steps.

Figure 1: Free-radical chain mechanism of methylphenylsilane chlorination.

Controlling the Outcome: Key Parameters and Selectivity

Achieving a high yield of the desired monochlorinated product while minimizing side reactions is the primary goal. Several experimental parameters must be carefully controlled to influence the reaction's selectivity.

Temperature

The reaction is typically conducted at elevated temperatures, often in the range of 50-80°C, to ensure the reactants are in the gas phase and to provide sufficient thermal energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures can lead to increased byproduct formation and potential decomposition of the reactants and products.

Molar Ratio of Reactants

The molar ratio of methylphenylsilane to chlorine is a critical factor in controlling the degree of chlorination. A high molar ratio of methylphenylsilane to chlorine (e.g., >3:1) favors the formation of the monochlorinated product, (chloromethyl)phenylsilane. Conversely, a lower ratio increases the probability of multiple chlorination events on the same methyl group, leading to the formation of (dichloromethyl)phenylsilane and (trichloromethyl)phenylsilane.

Illumination

For photochemical reactions, the wavelength and intensity of the light source are important. Visible light is often sufficient to initiate the chlorination of methylchlorosilanes. The use of UV light can increase the reaction rate but may also lead to a decrease in selectivity and an increase in the formation of byproducts, including those from the chlorination of the phenyl ring.

Residence Time

The time the reactants spend in the reaction zone, or residence time, also affects the product distribution. A shorter residence time generally favors the formation of the monochlorinated product, while a longer residence time allows for further chlorination to occur.

Selectivity: Side-Chain vs. Aromatic Chlorination

A key consideration in the chlorination of methylphenylsilane is the competition between chlorination of the methyl group (side-chain) and chlorination of the phenyl ring (aromatic). Under free-radical conditions (UV or visible light, no Lewis acid catalyst), chlorination of the benzylic methyl group is strongly favored over chlorination of the aromatic ring. This is because the benzylic C-H bonds are weaker and the resulting benzylic radical is stabilized by resonance with the phenyl ring.

In contrast, electrophilic aromatic substitution, which leads to ring chlorination, typically requires a Lewis acid catalyst (e.g., FeCl₃) and occurs in the dark. The presence of such catalysts should be scrupulously avoided to ensure high selectivity for side-chain chlorination.

In the Laboratory: A Practical Guide

This section provides a detailed protocol for the gas-phase chlorination of methylphenylsilane on a laboratory scale.

Experimental Setup

A typical laboratory setup for this reaction consists of a gas delivery system, a preheating zone, a photoreactor, a condenser, and a collection flask.

Figure 2: Schematic of a laboratory-scale gas-phase photochemical reactor.

Step-by-Step Protocol

-

System Preparation: Assemble the glassware as shown in Figure 2. Ensure all connections are secure and leak-proof. The system should be thoroughly dried to prevent the hydrolysis of chlorosilanes.

-

Inert Atmosphere: Purge the entire system with an inert gas, such as nitrogen or argon, to remove any air and moisture.

-

Reactant Preparation: Place methylphenylsilane in the bubbler. The bubbler may be gently heated to increase the vapor pressure of the silane.

-

Gas Flow: Using mass flow controllers, establish a steady flow of the inert carrier gas through the bubbler to entrain the methylphenylsilane vapor. Simultaneously, introduce a controlled flow of chlorine gas. The molar ratio of methylphenylsilane to chlorine should be carefully controlled.

-

Reaction Initiation: Pass the mixed gas stream through the preheating zone to ensure it reaches the desired reaction temperature (e.g., 60°C). Then, irradiate the gas stream in the photoreactor with a suitable light source (e.g., a mercury vapor lamp or a high-intensity visible lamp).

-

Product Collection: The reaction mixture exits the photoreactor and passes through a condenser to liquefy the chlorinated products and any unreacted methylphenylsilane. The condensate is collected in a flask cooled in an ice bath.

-

Waste Gas Neutralization: Unreacted chlorine gas and the hydrogen chloride byproduct are passed through a scrubber containing a sodium hydroxide solution to neutralize these acidic and corrosive gases before venting to a fume hood.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small samples from the collection flask and analyzing them by Gas Chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, the crude product mixture is typically purified by fractional distillation under reduced pressure to separate the desired (chloromethyl)phenylsilane from unreacted starting material and more highly chlorinated byproducts.

Quantitative Data Summary

| Parameter | Typical Range | Rationale |

| Temperature | 50 - 80 °C | Ensures reactants are in the gas phase and provides sufficient activation energy. |

| Molar Ratio (Silane:Cl₂) | 3:1 to 10:1 | A higher ratio of silane favors monochlorination. |

| Irradiation | Visible or UV light | Provides the energy for homolytic cleavage of the Cl-Cl bond to initiate the reaction. |

| Carrier Gas | Nitrogen or Argon | Maintains an inert atmosphere and helps to control the residence time. |

Product Analysis and Characterization

Accurate analysis of the product mixture is crucial for optimizing the reaction conditions and for ensuring the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating and identifying the components of the reaction mixture. A non-polar capillary column (e.g., DB-5ms) is typically used. The mass spectrometer provides fragmentation patterns that can be used to identify the different chlorinated products. The relative peak areas in the gas chromatogram can be used to estimate the product distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified products. For (chloromethyl)phenylsilane, the key diagnostic signals in the ¹H NMR spectrum are the singlet for the chloromethyl protons (CH₂Cl) and the multiplets for the phenyl and silyl protons.

Safety: A Non-Negotiable Priority

The gas-phase chlorination of methylphenylsilane involves several significant hazards that must be managed with strict safety protocols.

Chemical Hazards

-

Chlorine Gas: Highly toxic and corrosive. Inhalation can cause severe respiratory damage. A chlorine gas detector should be in place.

-

Methylphenylsilane and Chlorinated Products: These are corrosive and react with moisture to produce HCl. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

-

Hydrogen Chloride: A toxic and corrosive gas produced as a byproduct. The exhaust from the reaction must be scrubbed.

Procedural Hazards

-

Pressurized Gas Cylinders: Handle with care and ensure they are properly secured.

-

Glassware under Pressure: The reaction is typically run at or near atmospheric pressure, but care should be taken to avoid blockages that could lead to pressure buildup.

-

UV Radiation: If a UV lamp is used, ensure it is properly shielded to prevent eye and skin exposure.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Gloves: Use gloves that are resistant to chlorinated and aromatic compounds (e.g., Viton® or laminate film).

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: A supplied-air respirator may be necessary when working with chlorine gas.

Conclusion

The gas-phase chlorination of methylphenylsilane is a powerful and versatile method for the synthesis of important organosilicon intermediates. A thorough understanding of the free-radical mechanism and the influence of key reaction parameters is essential for achieving high yields and selectivities. By implementing the robust experimental, analytical, and safety protocols outlined in this guide, researchers can confidently and safely harness the potential of this valuable chemical transformation.

References

- CN1317488A - Process and equipment for preparing chloromethyl chlorosilane by gas-phase chlorination - Google P

-

Analysis of the Gas Phase Reactivity of Chlorosilanes | Request PDF - ResearchGate. (URL: [Link])

-

Detailed Kinetics of Methylphenyldichlorosilane Synthesis from Methyldichlorosilane and Chlorobenzene by Gas Phase Condensation | Request PDF - ResearchGate. (URL: [Link])

-

A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry - Agilent. (URL: [Link])

-

Free Radical Reactions - Master Organic Chemistry. (URL: [Link])

- US4713230A - Purification of chlorosilanes - Google P

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (URL: [Link])

-

How to handle chlorine gas safely - Washington State Department of Health. (URL: [Link])

-

Selectivity In Free Radical Reactions - Master Organic Chemistry. (URL: [Link])

-

A Guide to Preparing and Analyzing Chlorinated Pesticides. (URL: [Link])

-

CHAPTER TEN Chemicals Based on Benzene, Toluene, and Xylenes INTRODUCTION. (URL: [Link])

-

NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC - NIH. (URL: [Link])

-

Hazardous Substance Fact Sheet - NJ.gov. (URL: [Link])

-

Dichloromethylphenylsilane | C7H8Cl2Si | CID 9006 - PubChem. (URL: [Link])

-

10.2 The Free Radical Halogenation Mechanism | Organic Chemistry - YouTube. (URL: [Link])

-

Numerical Simulation of Gas Phase Reaction for Epitaxial Chemical Vapor Deposition of Silicon Carbide by Methyltrichlorosilane in Horizontal Hot-Wall Reactor - MDPI. (URL: [Link])

-

Reaction dynamics of phenyl radicals in extreme environments: a crossed molecular beam study - PubMed. (URL: [Link])

-

Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method. (URL: [Link])

-

Performance and Mechanism of Chlorine Dioxide on BTEX Removal in Liquid and Indoor Air - MDPI. (URL: [Link])

-

Phenyl vs methyl cis/trans stability - Chemistry Stack Exchange. (URL: [Link])

-

(PDF) NMR and GC/MS analysis of industrial chloroparaffin mixtures - ResearchGate. (URL: [Link])

-

Remote C−H phenylation via radical generation, translocation, and... - ResearchGate. (URL: [Link])

-

(PDF) Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition - ResearchGate. (URL: [Link])

-

Each of the following proposed mechanisms for the free-radical ch... - Pearson. (URL: [Link])

-

Highly selective ethylbenzene production through alkylation of dilute ethylene with gas phase-liquid phase benzene and transalkylation feed | Request PDF - ResearchGate. (URL: [Link])

-

GLOBAL SAFE HANDLING OF CHLOROSILANES. (URL: [Link])

-

A radical approach to C-H chlorination - Scientific Update - UK. (URL: [Link])

-

Toluene and Chlorobenzene Reactions | PDF - Scribd. (URL: [Link])

Methodological & Application

Application Note: Derivatization of Amines with (Chloromethyl)phenylsilane

[1]

Executive Summary

The derivatization of amines is a critical step in bioanalysis and drug development to enhance analyte stability, volatility (for GC), and detectability (UV/Fluorescence for HPLC). While traditional silylation reagents (e.g., TMSCl, BSTFA) form hydrolytically unstable Si–N bonds, (Chloromethyl)phenylsilane reagents (specifically (Chloromethyl)dimethylphenylsilane , CMDPS) offer a distinct advantage: they react via N-alkylation to form C–N bonds .

The resulting [(Dimethylphenylsilyl)methyl]amine derivatives exhibit:

-

Exceptional Stability: Resistant to hydrolysis, allowing for aqueous workups and long-term storage.

-

Enhanced Detectability: The phenyl group acts as a strong chromophore for UV detection (254 nm).

-

Diagnostic Mass Spectra: The silicon atom provides a distinct isotopic signature (

Si,

Chemical Basis & Mechanism[2]

Reagent Identification

It is crucial to distinguish between "Silyl Chlorides" and "(Chloromethyl)silanes":

-

Silyl Chlorides (e.g., Chlorodimethylphenylsilane, PhMe

SiCl): React with amines to form Silyl Amines (R-NH-Si...). Bond is labile. -

Chloromethyl Silanes (e.g., (Chloromethyl)dimethylphenylsilane, PhMe

SiCH

This protocol focuses on the latter (Chloromethyl) pathway as implied by the specific nomenclature.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (

Caption: Nucleophilic substitution mechanism for the formation of stable silylmethyl amine derivatives.

Materials and Methods

Reagents & Equipment

-

Derivatization Reagent: (Chloromethyl)dimethylphenylsilane (CAS: 1833-51-8), >97% purity.

-

Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous.

-

Base: Potassium Carbonate (K

CO -

Catalyst (Optional): Potassium Iodide (KI) to accelerate the reaction (Finkelstein condition).

-

Equipment: Heating block/oil bath capable of 60–80°C, screw-cap reaction vials (PTFE-lined).

Standard Protocol (N-Alkylation)

Step 1: Sample Preparation Dissolve 1.0 mg (or equivalent molar amount) of the amine analyte in 500 µL of anhydrous Acetonitrile.

Step 2: Reagent Addition

Add 2.0 equivalents of base (e.g., 10 mg K

Step 3: Reaction Seal the vial tightly. Vortex for 30 seconds. Incubate at 60–80°C for 60 minutes . Note: Unlike silyl chlorides which react instantly at RT, the chloromethyl group requires heat.

Step 4: Workup (Critical for HPLC)

Cool to room temperature.

Dilute with 500 µL of water/ethyl acetate (1:1) if liquid-liquid extraction is desired to remove excess salts.

For GC-MS, evaporate solvent under N

Experimental Workflow Diagram

Caption: Step-by-step workflow for amine derivatization using (Chloromethyl)dimethylphenylsilane.

Results & Interpretation

Chromatographic Properties

| Parameter | Effect of Derivatization | Benefit |

| Polarity | Significant Decrease | Improved retention on C18 (HPLC) and non-polar GC columns. |

| Stability | High (C-N Bond) | Derivative is stable in aqueous mobile phases (unlike TMS derivatives). |

| UV Absorbance | Introduction of Phenyl Group | Enables detection at 254 nm for non-chromophoric amines. |

| Mass Spec | Mass Increase + Si Isotope | Adds +149 Da (approx) per substitution. Distinctive isotope pattern. |

Mass Spectrometry (GC-MS)

The [(Dimethylphenylsilyl)methyl] tag provides a characteristic fragmentation pattern.

-

Molecular Ion (M+): Usually observable due to the stability of the derivative.

-

Base Peak: Often arises from the cleavage alpha to the nitrogen or silicon. Common fragment: m/z 135 (Dimethylphenylsilyl cation, PhMe

Si -

Isotopic Pattern: The presence of Silicon results in an A+1 peak (~5.1%) and A+2 peak (~3.4%), distinguishing it from purely organic fragments.

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Steric hindrance or insufficient activation.

-

Solution: Increase temperature to 90°C, use DMF as solvent, or add KI catalyst.

-

-

Multiple Peaks:

-

Cause: Mono- vs. Di-alkylation of primary amines.

-

Solution: Control stoichiometry. Use large excess of reagent for full derivatization, or strictly 1:1 for mono-derivatization.

-

-

Reagent Hydrolysis:

-

Note: While the product is stable, the reagent (Chloromethyl silane) is relatively stable to moisture compared to silyl chlorides, but should still be stored under inert gas.

-

References

-

Gelest, Inc. (2023). Silicon-Based Blocking Agents and Surface Modification. Available at: [Link]

-

Royal Society of Chemistry. (2018). Recognition and optical sensing of amines by a quartz-bound 7-chloro-4-quinolylazopillar[5]arene monolayer. RSC Advances. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Theoretical investigations on thermal rearrangement reactions of (aminomethyl)silane. Available at: [Link]

Application Notes & Protocols: Chloromethyl(phenyl)silane in Palladium-Catalyzed Cross-Coupling Reactions for Diaryl- and Triarylmethane Synthesis

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utilization of chloromethyl(phenyl)silane and its derivatives in palladium-catalyzed cross-coupling reactions. This document delves into the mechanistic underpinnings, provides detailed experimental protocols, and showcases the synthetic utility of this versatile reagent class for the construction of diaryl- and triarylmethane scaffolds, which are prevalent in numerous pharmaceuticals and functional materials.

Introduction: The Strategic Advantage of Benzylsilanes in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis. Among the various organometallic reagents employed, organosilanes have garnered significant attention due to their low toxicity, high stability, and the natural abundance of silicon.[1] The Hiyama cross-coupling reaction, in particular, offers a powerful method for carbon-carbon bond formation between organosilanes and organic halides or pseudohalides.[2]

This compound and related benzylsilane derivatives serve as efficient precursors to the benzyl anion synthon in these transformations. Their application in palladium-catalyzed cross-coupling reactions provides a direct and reliable route to diaryl- and triarylmethanes, circumventing the often harsh conditions of classical Friedel-Crafts alkylations or the multi-step nature of diarylketone reductions.[3][4] A key feature of these reactions is the requirement for an activating agent, typically a fluoride source or a base, to facilitate the crucial transmetalation step in the catalytic cycle.[2]

Mechanistic Rationale: The Role of Hypervalent Silicon in Catalysis

The success of the Hiyama-type cross-coupling of benzylsilanes hinges on the activation of the relatively inert silicon-carbon bond. This is typically achieved through the formation of a pentacoordinate, hypervalent silicon species, which is significantly more nucleophilic and readily undergoes transmetalation to the palladium(II) center.[5]

The generally accepted catalytic cycle for the palladium-catalyzed cross-coupling of a benzylsilane with an aryl halide can be depicted as follows:

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. chemistryviews.org [chemistryviews.org]

- 3. Synthesis of Diarylmethanes through Palladium-Catalyzed Coupling of Benzylic Phosphates with Arylsilanes [organic-chemistry.org]

- 4. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Use of Chloromethyl(phenyl)silane in the synthesis of agrochemicals

Application Note & Protocol

Topic: Strategic Use of Chloromethyl(phenyl)silane in the Synthesis of Novel Agrochemicals

Abstract: The strategic incorporation of silicon into bioactive molecules represents a burgeoning frontier in agrochemical research, offering pathways to modulate physicochemical properties, enhance biological efficacy, and improve environmental profiles.[1][2] this compound is a versatile bifunctional reagent uniquely suited for this purpose. This document provides an in-depth guide for researchers on the application of this compound, focusing on its use in synthesizing silyl ether-based fungicidal analogs. We will explore the underlying reaction mechanisms, provide a detailed, self-validating experimental protocol, and discuss the critical safety considerations for handling this reactive compound.

Introduction: The Rationale for Silicon in Agrochemical Design

Organosilicon compounds are increasingly vital in modern agriculture, serving not only as adjuvants that improve the spray characteristics and uptake of existing pesticides but also as core structural components of active ingredients.[3][4][5] The replacement of a carbon atom with a silicon atom (a "sila-substitution") can profoundly alter a molecule's properties:

-

Lipophilicity: The silyl group can increase lipophilicity, potentially enhancing penetration through the waxy cuticles of plants or the chitinous exoskeletons of insects.[6]

-

Metabolic Stability: The Si-C bond is generally more stable to metabolic degradation than a C-C bond, which can lead to increased persistence and a longer duration of action.

-

Bond Geometry: The longer Si-C and Si-O bond lengths compared to their carbon counterparts can alter the molecule's conformation, potentially leading to improved binding affinity with its biological target.[3]

This compound, with its reactive Si-Cl bond, is an excellent reagent for introducing a phenyl(methyl)silylmethyl moiety. This group can act as a protecting group for hydroxyls or be integrated as a permanent structural feature, as we will demonstrate in the synthesis of a triazole-based fungicidal analog.

Core Chemistry & Mechanistic Insights

The primary utility of this compound in this context lies in the high reactivity of the silicon-chlorine bond towards nucleophiles. The reaction with an alcohol to form a silyl ether proceeds via a classical SN2-type mechanism at the silicon center.

Causality of Reagent Choice:

-

Silicon Center: The silicon atom is highly electrophilic due to the attached chlorine atom. It is susceptible to nucleophilic attack.[3]

-

Leaving Group: The chloride ion is an excellent leaving group, facilitating the reaction.

-

Phenyl & Methyl Groups: These substituents provide a balance of steric bulk and electronic effects that influence the stability and reactivity of the resulting silyl ether.

Below is a diagram illustrating the fundamental reaction mechanism for the formation of a silyl ether using this compound.

Caption: SN2-type mechanism for silyl ether formation.

Protocol: Synthesis of a Silyl Ether-Linked Triazole Analog

This protocol details a representative synthesis using an alcohol-containing triazole, a common structural motif in azole fungicides like fluconazole and flusilazole.[7][8][9] This procedure is designed to be self-validating by including in-process checks and clear endpoints.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 1-(1,2,4-triazol-1-yl)-2-propanol (Substrate) | Three-necked round-bottom flask (dried) |

| This compound | Magnetic stirrer and stir bar |

| Triethylamine (Et₃N), distilled | Reflux condenser with drying tube (CaCl₂) |

| Dichloromethane (DCM), anhydrous | Dropping funnel |

| Saturated aqueous NH₄Cl solution | Ice bath |

| Brine (Saturated aqueous NaCl) | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) | Silica gel for column chromatography |

| TLC plates (silica gel 60 F₂₅₄) | Standard glassware |

| Hexanes/Ethyl Acetate (TLC & Column) | Chemical fume hood |

Detailed Step-by-Step Methodology

Safety First: this compound is corrosive, combustible, and reacts with moisture.[10] All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[11][12]

-

Reaction Setup:

-

Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube.

-

Place the entire apparatus under an inert atmosphere (Nitrogen or Argon). This is critical as chlorosilanes react readily with atmospheric moisture.[13]

-

-

Charging the Flask:

-

To the flask, add 1-(1,2,4-triazol-1-yl)-2-propanol (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to create a ~0.5 M solution.

-

Begin stirring and cool the flask to 0 °C using an ice bath.

-

Add distilled triethylamine (1.2 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction. Using a slight excess ensures the reaction goes to completion.

-

-

Addition of Silane:

-

Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

-

Add the silane solution dropwise to the cooled, stirring reaction mixture over 30 minutes. A slow addition rate is crucial to control the reaction exotherm and prevent side reactions.

-

-

Reaction Monitoring (Self-Validation):

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

-

Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

-

The reaction is complete upon the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot.

-

-

-

Workup and Extraction:

-

Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final silyl ether as an oil or solid.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

-

Workflow Visualization

Caption: Experimental workflow for silyl ether synthesis.

Quantitative Data and Expected Results

The efficiency of silylation reactions is typically high. The following table provides expected parameters for this class of reaction. Actual yields will vary based on substrate and precise conditions.

| Parameter | Value / Condition | Rationale |

| Substrate Scale | 1-10 mmol | Typical lab scale for analog synthesis. |

| Equivalents | 1.0 Substrate / 1.1 Silane / 1.2 Base | Slight excess of reagents drives the reaction to completion. |

| Solvent | Anhydrous Dichloromethane (DCM) or THF | Aprotic and unreactive towards the silane. |

| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows for a smooth reaction. |

| Reaction Time | 4 - 12 hours | Dependent on the steric hindrance of the alcohol substrate. |

| Expected Yield | 75 - 95% | Silyl ether formations are generally high-yielding reactions. |

Safety and Handling of this compound

Trustworthiness in science begins with safety. This compound and related chlorosilanes require careful handling.

-

Corrosivity: Causes severe skin burns and eye damage. Always handle in a fume hood with appropriate PPE.[10][12]

-

Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[10]

-

Reactivity: Reacts with water, alcohols, and other protic solvents, often vigorously, to release corrosive HCl gas. Ensure all glassware is scrupulously dried and use anhydrous solvents.[13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Keep away from sources of moisture.

-

Spill & Disposal: Absorb small spills with an inert, dry material (e.g., sand or vermiculite). Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

References

- Synthesis of (Chloromethyl)(triphenyl)silane: A Technical Guide. Benchchem.

- Chloro(methyl)(phenyl)(vinyl)silane. Chem-Impex.

- Chloromethyl silane - Safety Data Sheet. ChemicalBook.

- Gao, Y., et al. Silicon nanoparticles in sustainable agriculture: synthesis, absorption, and plant stress alleviation. Frontiers in Plant Science.

- Preparation of Chloromethyl(ethoxy)methyl(phenyl)silane. PrepChem.com.

- Li, X., et al. Synthesis and Characterization of Mesoporous Silica Nanoparticles Loaded with P-Cymene against Rice Bacterial Blight. Plants (Basel).

- Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry.

-

Organosilicon chemistry. Wikipedia. Available from: [Link]

- Organosilicon—Introduction and its Application in Pesticides. Jiangsu Hongze Chemical.

- Chloro(methyl)(phenyl)(vinyl)silane Safety Data Sheet. TCI Chemicals.

- Chloro(methyl)(phenyl)silane. MedChemExpress.

- Application of organosilicon additives in agriculture. Topwin's silicone polyethers.

-

Reaction kinetics and mechanisms of organosilicon fungicide flusilazole with sulfate and hydroxyl radicals. PubMed. Available from: [Link]

- 4-(Chloromethyl)phenyltrichlorosilane Safety Data Sheet. Fisher Scientific.

-

Synthesis and Biological Activity of Silicon-Containing Ethylsulfonylpyridine Insecticides. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC. Available from: [Link]

- Applications of Organosilicon in agriculture. Dora Agri-Tech.

-

Mode of action of organosilicone adjuvants. ResearchGate. Available from: [Link]

-

Design, Synthesis, and Properties of Silicon-Containing meta-Diamide Insecticides. ACS Publications. Available from: [Link]

- Chloro(methyl)(phenyl)silane Safety Data Sheet. MedchemExpress.com.

- Advantages of organic silicon in agriculture. Henan Kingway Chemicals Co., Ltd.

-

Design and synthesis of new fluconazole analogues. RSC Publishing. Available from: [Link]

-

Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PubMed. Available from: [Link]

- Trichloro[4-(chloromethyl)phenyl]silane SDS, 13688-90-9 Safety Data Sheets. ECHEMI.

-

Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. ResearchGate. Available from: [Link]

-

Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. MDPI. Available from: [Link]

-

The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Available from: [Link]

-

Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. Frontiers in Fungal Biology. Available from: [Link]

Sources

- 1. Design, Synthesis, and Properties of Silicon-Containing meta-Diamide Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 3. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 4. Organosilicon—Introduction and its Application in Pesticides – Jiangsu Hongze Chemical [jshongze.com]

- 5. Applications of Organosilicon in agriculture - Dora Agri-Tech [doraagri.com]

- 6. researchgate.net [researchgate.net]

- 7. Reaction kinetics and mechanisms of organosilicon fungicide flusilazole with sulfate and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Chloromethyl silane - Safety Data Sheet [chemicalbook.com]

- 12. Chloro(methyl)(phenyl)(vinyl)silane | 17306-05-7 | TCI AMERICA [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Application Note: Preparation of Functionalized Nanoparticles with (Chloromethyl)phenylsilanes

[1][2][3][4]

Abstract

This application note details the protocol for surface functionalization of inorganic nanoparticles (silica, magnetic, or metal oxides) using (Chloromethyl)phenylsilanes .[1][2] Specifically focusing on 4-(Chloromethyl)phenyltrichlorosilane (CAS 13688-90-9) and its alkoxy-derivatives (e.g., 4-(Chloromethyl)phenyltrimethoxysilane ), this guide elucidates the mechanism of silanization and the unique utility of the benzyl chloride moiety.[2] Unlike simple alkyl silanes, the phenyl spacer provides structural rigidity and

Introduction & Mechanistic Insight

The Reagent Class

"Chloromethyl(phenyl)silane" in the context of surface engineering refers to a class of bifunctional coupling agents.[2] The molecule consists of three distinct functional zones:

-

Anchoring Group: Trichlorosilyl (-SiCl

) or Trialkoxysilyl (-Si(OR) -

Spacer: A phenyl ring that imparts hydrophobic character, steric bulk, and electronic stability.[2]

-

Functional Payload: A chloromethyl group (-CH

Cl) in the para position.[2] This is a benzylic chloride , which is significantly more reactive towards nucleophilic attack than aliphatic chlorides due to resonance stabilization of the transition state.[2]

Reaction Mechanism

The functionalization occurs via a hydrolytic polycondensation mechanism.[2]

-

Hydrolysis: The Si-Cl or Si-OR bonds hydrolyze in the presence of trace water to form silanols (Si-OH).[2]

-

Condensation: These silanols react with surface hydroxyl groups on the nanoparticle (NP) to form stable siloxane bonds (Si-O-M).[2]

-

Self-Assembly: Neighboring silane molecules cross-link (Si-O-Si), forming a robust monolayer or multilayer shell.[2]

Strategic Applications

-

ATRP Initiator: The surface-bound benzyl chloride is a classic initiator for "Grafting-From" polymerization, allowing the growth of dense polymer brushes (e.g., POEGMA, PNIPAM) directly from the NP surface [1, 2].[2]

-

Click Chemistry Precursor: The -Cl group is easily converted to an azide (-N

) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] -

Bioconjugation: Direct alkylation of amines or thiols on biomolecules.[2]

Materials & Equipment

Reagents

| Reagent | Specification | Critical Note |

| 4-(Chloromethyl)phenyltrichlorosilane | >95%, CAS 13688-90-9 | Extremely Moisture Sensitive. Corrosive.[2][3] Handle in glovebox or Schlenk line. |

| 4-(Chloromethyl)phenyltrimethoxysilane | >95% (Alternative) | Less moisture sensitive, requires heat/catalysis for efficient grafting.[2] |

| Nanoparticles | Silica (SiO | Must be hydroxylated (activated) before use.[2] |

| Toluene | Anhydrous (99.8%) | Water content <50 ppm is critical to prevent bulk polymerization.[2] |

| Triethylamine (TEA) | Anhydrous | Acid scavenger (only for trichlorosilane route).[2] |

| Ethanol/Methanol | HPLC Grade | For washing.[2] |

Equipment

Experimental Protocol

Phase 1: Surface Activation (Hydroxylation)

Objective: To maximize the density of -OH groups on the NP surface for silane anchoring.

-

Dispersion: Disperse 500 mg of Nanoparticles in 50 mL of ethanol/water (1:1) via ultrasonication (30 min).[2]

-

Acid Treatment (Optional but Recommended): Add 1 mL of concentrated HCl or HNO

to catalyze surface hydration.[2] Stir for 2 hours at room temperature.-

Note: For magnetic NPs (Fe

O

-

-

Washing: Centrifuge (10,000 rpm, 15 min) and wash with deionized water (3x) until pH is neutral.

-

Drying: Dry the pellet under vacuum at 60°C for 12 hours.

-

Critical: The particles must be dry to prevent immediate hydrolysis of the silane in the bulk solution, but they must retain surface-bound water/hydroxyls.[2]

-

Phase 2: Silanization (The Coating Step)

Choose Method A for Trichlorosilanes (Fast, Aggressive) or Method B for Alkoxysilanes (Slower, Controllable).[2]

Method A: Using 4-(Chloromethyl)phenyltrichlorosilane (Anhydrous)

Warning: HCl gas is evolved.[2] Perform in a fume hood.

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask under Argon flow.

-

Solvent Prep: Add 50 mL of Anhydrous Toluene and the dried NPs (200 mg). Sonicate for 15 min under Argon to disperse.

-

Reagent Addition:

-

Reaction: Stir magnetically at Room Temperature for 12–24 hours .

-

Termination: Quench by adding 5 mL of anhydrous ethanol.

Method B: Using 4-(Chloromethyl)phenyltrimethoxysilane[1][4][2][5]

-

Setup: 100 mL round-bottom flask with reflux condenser.

-

Dispersion: Disperse NPs (200 mg) in 50 mL Toluene.

-

Reagent Addition: Add silane (0.2 mL).

-

Catalysis: Add 100

L of water (catalyst) or a drop of acetic acid/propylamine to accelerate hydrolysis.[2] -

Reaction: Heat to Reflux (110°C) for 12–24 hours.

-

Why Reflux? Alkoxysilanes are less reactive and require thermal energy to drive the condensation with surface silanols.[2]

-

Phase 3: Washing & Purification[4]

-

Centrifugation: Collect particles (12,000 rpm, 20 min).

-

Solvent Wash: Resuspend in Toluene (1x) to remove unreacted silane, then Ethanol (2x) to remove byproducts (TEA-HCl salts).[2]

-

Curing (Optional): Heat the dried particles at 110°C for 1 hour to cross-link the silane layer (covalent locking).

Phase 4: Post-Functionalization Example (Azide Substitution)

Objective: Convert the Chloromethyl group to an Azide for Click Chemistry.

Visualization of Workflows

Reaction Mechanism

The following diagram illustrates the chemical transformation from the hydroxylated surface to the functionalized benzylic chloride surface.

Caption: Mechanistic pathway of silanization. The trichlorosilane anchors to surface hydroxyls, releasing HCl and forming a stable siloxane network presenting the chloromethyl moiety.[2]

Experimental Workflow

A step-by-step decision tree for the researcher.

Caption: Operational workflow for nanoparticle functionalization. Route selection depends on the precursor's hydrolytic sensitivity.

Characterization & Validation

| Technique | Expected Signal / Observation | Purpose |

| FTIR | Peaks at 1050-1100 cm⁻¹ (Si-O-Si).[2] Aromatic C-H stretch at 3050 cm⁻¹ .[2] Disappearance of broad -OH peak (3400 cm⁻¹).[2] | Confirm siloxane bonding and presence of phenyl ring.[2] |

| XPS | Appearance of Cl 2p peak (approx. 200 eV) and Si 2p peak.[2] C 1s satellite peaks (shake-up) due to | Quantitative elemental surface analysis. |

| TGA | Weight loss between 200°C–600°C corresponding to the organic phenyl-chloromethyl shell.[2] | Determine grafting density (molecules/nm²).[2] |

| TEM | Thin amorphous shell (1-2 nm) around the crystalline core.[2] | Visual confirmation of coating thickness.[2] |

Troubleshooting & Critical Parameters

-

Aggregation: If NPs aggregate during silanization, the silane concentration is likely too high, leading to inter-particle crosslinking.[2] Solution: Reduce silane concentration to <1 mM and increase sonication time.

-